1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol
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Overview
Description
1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol is a complex organic compound characterized by its unique structural features, including a tetrazole ring, a trifluoromethyl group, and a pyrrolidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the tetrazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions can be carried out using nucleophiles like alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to desired biological outcomes.
Comparison with Similar Compounds
1-[(2-Methyltetrazol-5-yl)methyl]-3-(chloromethyl)pyrrolidin-3-ol
1-[(2-Methyltetrazol-5-yl)methyl]-3-(bromomethyl)pyrrolidin-3-ol
1-[(2-Methyltetrazol-5-yl)methyl]-3-(iodomethyl)pyrrolidin-3-ol
Uniqueness: Compared to these similar compounds, 1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2-methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N5O/c1-15-13-6(12-14-15)4-16-3-2-7(17,5-16)8(9,10)11/h17H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZVCZLURVRSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CN2CCC(C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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